3-Chloro-4-hydroxybenzoyl chloride
Description
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Structure
3D Structure
Properties
CAS No. |
59595-94-7 |
|---|---|
Molecular Formula |
C7H4Cl2O2 |
Molecular Weight |
191.01 g/mol |
IUPAC Name |
3-chloro-4-hydroxybenzoyl chloride |
InChI |
InChI=1S/C7H4Cl2O2/c8-5-3-4(7(9)11)1-2-6(5)10/h1-3,10H |
InChI Key |
LCWGNQGMIMCZJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)Cl)O |
Origin of Product |
United States |
Overview of Acyl Chlorides in Modern Chemical Synthesis
Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by the functional group -COCl. chemeurope.com They are considered reactive derivatives of carboxylic acids, where the hydroxyl (-OH) group is replaced by a chlorine (-Cl) atom. wikipedia.orgchemguide.co.uk This substitution significantly enhances the electrophilicity of the carbonyl carbon, making acyl chlorides highly susceptible to nucleophilic attack. chemeurope.comnumberanalytics.com
Their heightened reactivity makes them valuable reagents in a multitude of chemical reactions. wikipedia.org Acyl chlorides are frequently employed in acylation reactions, such as the Friedel-Crafts acylation, and in the synthesis of esters, amides, and acid anhydrides. chemeurope.comwikipedia.org The general process involves the reaction of the acyl chloride with an alcohol, an amine, or a carboxylate salt, respectively. wikipedia.org The high reactivity of acyl chlorides allows these transformations to proceed efficiently, often under mild conditions. chemeurope.com
The synthesis of acyl chlorides is commonly achieved by treating a carboxylic acid with a chlorinating agent. ontosight.ai Thionyl chloride (SOCl2) is a widely used reagent for this purpose, as it produces gaseous byproducts (sulfur dioxide and hydrogen chloride) that can be easily removed from the reaction mixture, driving the reaction to completion. chemeurope.com Other reagents, such as phosphorus trichloride (B1173362) (PCl3) and phosphorus pentachloride (PCl5), are also utilized. chemeurope.comwikipedia.org
Table 1: Common Chlorinating Agents for Acyl Chloride Synthesis
| Chlorinating Agent | Formula | Byproducts |
| Thionyl Chloride | SOCl₂ | SO₂, HCl |
| Phosphorus Trichloride | PCl₃ | H₃PO₃ |
| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl |
Significance of Halogenated Benzoyl Chlorides As Synthetic Intermediates
Halogenated benzoyl chlorides are a specific subclass of acyl chlorides that feature one or more halogen atoms attached to the benzene (B151609) ring. These compounds serve as crucial intermediates in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, agrochemicals, and specialty polymers. The presence of halogen atoms on the aromatic ring introduces several advantageous features.
Firstly, the halogen atoms act as directing groups in electrophilic aromatic substitution reactions, influencing the position of incoming substituents. They also modify the electronic properties of the benzoyl chloride, which can affect its reactivity. Furthermore, the carbon-halogen bond can participate in various cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This versatility makes halogenated benzoyl chlorides powerful tools for molecular construction.
For instance, chlorobenzoyl chlorides are used in the production of various pharmaceuticals. google.com The specific isomer of the chlorobenzoyl chloride used is critical in determining the final product's structure and properties. The synthesis of these intermediates often involves the direct chlorination of benzoyl chloride. google.com
Strategic Applications in Organic Synthesis and Materials Science
Intermediacy in the Synthesis of Complex Organic Architectures
While direct and extensive research on the use of 3-Chloro-4-hydroxybenzoyl chloride in the synthesis of complex organic architectures is not widely documented in publicly available literature, its structural motifs suggest potential applications in several key areas of organic synthesis. The presence of the reactive benzoyl chloride function, combined with the substituted aromatic ring, makes it a plausible candidate for building block strategies in the creation of larger, more complex molecules.
Construction of Substituted Polyaromatic Systems
Theoretically, this compound could serve as a valuable building block in the synthesis of substituted polyaromatic systems. The acyl chloride group can readily participate in Friedel-Crafts acylation reactions with various aromatic substrates, thereby introducing the 3-chloro-4-hydroxyphenyl moiety onto another aromatic ring. This would form a diaryl ketone, a common core structure in many polyaromatic compounds. Subsequent chemical modifications could then be employed to extend the aromatic system further. However, specific examples of this application are not readily found in current research literature.
Formation of Heterocyclic Compounds (e.g., pyrazole (B372694) derivatives)
The synthesis of heterocyclic compounds, such as pyrazole derivatives, often involves the condensation of a 1,3-dicarbonyl compound or a related synthon with a hydrazine (B178648) derivative. orientjchem.orgnih.gov While this compound itself is not a direct precursor in the most common pyrazole syntheses, it could be chemically transformed into a suitable intermediate. For instance, it could be used to acylate a ketone to form a 1,3-dicarbonyl compound, which could then be cyclized with a hydrazine to yield a pyrazole. The synthesis of pyrazoles is a significant area of research due to their wide range of biological activities. nih.gov
General pyrazole synthesis often involves the reaction of α,β-unsaturated ketones with hydrazines or the 1,3-dipolar cycloaddition of nitrilimines with alkenes. nih.gov For example, various substituted pyrazoles have been synthesized through the condensation of chalcones with hydrazine derivatives. orientjchem.org Another approach involves the reaction of 1,3-diketones with hydrazines. nih.gov Although direct routes using this compound are not explicitly detailed, its potential to be converted into a necessary intermediate underscores its versatility.
Integration into Diversified Molecular Frameworks
The reactivity of the acyl chloride group in this compound allows for its integration into a wide variety of molecular frameworks through reactions such as esterification and amidation. By reacting with alcohols, phenols, or amines, the 3-chloro-4-hydroxyphenyl moiety can be incorporated into esters, polyesters, amides, and polyamides. This adaptability makes it a potentially useful tool for chemists looking to introduce this specific substitution pattern into larger, more complex molecules with diverse functionalities.
Precursor in Advanced Chemical Derivatization
The use of this compound as a derivatizing agent is a promising area of application, particularly in analytical chemistry and materials science. The ability of the benzoyl chloride group to react with a range of functional groups allows for the modification of molecules and surfaces to enhance their properties for specific applications.
Derivatization for Enhanced Analytical Performance in Chromatography and Spectrometry
Benzoyl chloride and its derivatives are utilized as derivatizing agents to improve the analytical performance of methods like liquid chromatography-mass spectrometry (LC-MS). nih.govchromatographyonline.com The derivatization of polar small molecules, such as neurochemicals, with benzoyl chloride can significantly enhance their retention on reversed-phase chromatography columns and improve their ionization efficiency in mass spectrometry, leading to lower detection limits and increased sensitivity. nih.govnih.gov
The general principle involves the reaction of the benzoyl chloride with primary and secondary amines, phenols, and thiols in the analyte molecules. nih.gov This process, known as benzoylation, is typically rapid and can be performed at room temperature. chromatographyonline.com The resulting derivatives are often more stable and less polar, which contributes to better chromatographic separation. chromatographyonline.comresearchgate.net In mass spectrometry, the benzoyl group can provide a common fragmentation pattern, which is useful for targeted analysis. chromatographyonline.com
While specific studies detailing the use of this compound for this purpose are not prevalent, the established principles of benzoyl chloride derivatization suggest that it would be an effective reagent. The chloro and hydroxy substituents on the phenyl ring would introduce a specific mass shift and could potentially influence the chromatographic behavior and fragmentation pattern of the derivatized analytes, offering a unique signature for their detection and quantification.
Table 1: General Benefits of Benzoyl Chloride Derivatization in Analytical Chemistry
| Feature | Description | Reference |
| Analyte Scope | Effective for primary and secondary amines, phenols, and thiols. | nih.gov |
| Reaction Speed | Derivatization is typically fast. | chromatographyonline.com |
| Improved Retention | Increases retention of polar analytes on reversed-phase columns. | chromatographyonline.com |
| Enhanced Sensitivity | Improves ionization efficiency in mass spectrometry. | nih.gov |
| Derivative Stability | Benzoylated products are generally stable. | chromatographyonline.comresearchgate.net |
Surface Functionalization and Interface Engineering in Polymer Composites
The general strategy for surface functionalization involves modifying the polymer surface to introduce reactive functional groups, which can then be used to anchor other molecules. For instance, a polymer surface containing hydroxyl or amine groups could be reacted with this compound. This would result in the covalent attachment of the 3-chloro-4-hydroxyphenyl moiety to the polymer surface. This modification could alter the surface energy, wettability, and chemical reactivity of the polymer, thereby improving its compatibility with other components in a composite material. The phenolic hydroxyl group on the attached moiety could also serve as a handle for further chemical modifications.
Role in the Elaboration of Specialized Chemical Entities
The inherent reactivity of the acid chloride group, coupled with the directing effects and potential for further functionalization offered by the chloro and hydroxyl substituents on the aromatic ring, makes this compound a valuable precursor for a variety of specialized chemical structures.
Synthesis of Ligands for Catalysis
While direct research on the use of this compound in ligand synthesis is not extensively documented, its structural motifs are present in various classes of ligands, suggesting its potential as a key starting material. The development of polydentate Schiff base ligands, for instance, often involves the condensation of an amine with a carbonyl compound. researchgate.net this compound can be envisioned as a precursor to suitable aldehydes or amines for such reactions.
Schiff base ligands are renowned for their ability to form stable complexes with a wide range of metal ions, finding applications in diverse catalytic transformations. The electronic properties of the resulting metal complexes, which are crucial for their catalytic activity, can be fine-tuned by the substituents on the aromatic rings of the ligand. The presence of a chloro group, an electron-withdrawing substituent, and a hydroxyl group, an electron-donating substituent, on the backbone of a ligand derived from this compound would significantly influence the electron density at the metal center, thereby modulating its catalytic performance.
For example, Schiff base ligands are synthesized through the condensation of an amine and a carbonyl group. A potential synthetic route could involve the initial conversion of this compound to its corresponding aldehyde. This aldehyde could then be reacted with a suitable amine to furnish a Schiff base ligand. The coordination of this ligand to a metal center would yield a catalyst with potentially unique electronic and steric properties.
Building Blocks for Functional Organic Materials
The unique substitution pattern of this compound makes it an attractive building block for the synthesis of functional organic materials, including liquid crystals and aromatic polyesters.
The synthesis of chalcones, which are precursors to various dyes, liquid crystals, and biologically active compounds, often proceeds through the Claisen-Schmidt condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde. Alternatively, benzoyl chlorides can be used in Friedel-Crafts acylation reactions to generate key intermediates for chalcone (B49325) synthesis. The presence of both a chloro and a hydroxyl group in this compound offers handles for modifying the electronic and structural properties of the resulting chalcones, which in turn can influence their mesomorphic (liquid crystalline) behavior.
Furthermore, the di-functional nature of this compound, possessing both an acid chloride and a phenolic hydroxyl group, makes it a prime candidate for polycondensation reactions. Aromatic polyesters, known for their excellent thermal stability and mechanical properties, are synthesized from the reaction of diols with diacid chlorides. researchgate.net While its parent compound, 3-chloro-4-hydroxybenzoic acid, has been cited as a suitable monomer for the preparation of wholly aromatic polyesters, the use of the more reactive acid chloride would likely facilitate polymerization under milder conditions. researchgate.net The resulting polyesters would feature a repeating unit containing the chloro and hydroxyl functionalities, which could be exploited for further post-polymerization modification to tailor the material's properties for specific applications.
Below is a table summarizing the potential applications of this compound in the synthesis of functional materials:
| Material Class | Synthetic Role of this compound | Potential Properties and Applications |
| Liquid Crystals | Precursor to chalcones and other mesogenic molecules. | The chloro and hydroxyl groups can influence the mesophase behavior, potentially leading to materials for display technologies. |
| Aromatic Polyesters | Monomer in polycondensation reactions. | The rigid aromatic backbone imparts high thermal stability, while the chloro and hydroxyl groups offer sites for tuning solubility and other properties. researchgate.net |
Advanced Characterization and Computational Studies
High-Resolution Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the molecular structure. By probing the interactions of the molecule with electromagnetic radiation, each method provides unique pieces of the structural puzzle, from the carbon-hydrogen framework to the specific vibrational and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For the aromatic region of 3-Chloro-4-hydroxybenzoyl chloride, ¹H NMR would be expected to show three distinct signals corresponding to the protons on the benzene (B151609) ring.
Although specific spectral data for this compound is not widely published, the data for its precursor, 3-chloro-4-hydroxybenzoic acid, serves as an excellent reference. nih.govchemicalbook.com The key difference lies in the substituent at position 1: a carboxylic acid group (-COOH) versus an acyl chloride group (-COCl). The acyl chloride is more electron-withdrawing, which would typically cause the adjacent aromatic protons to shift further downfield compared to the carboxylic acid.
Table 1: Representative ¹H NMR Data for 3-Chloro-4-hydroxybenzoic acid This table is based on data for a related compound and is for illustrative purposes.
| Proton | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-2 | ~7.9 | d (doublet) |
| H-5 | ~7.8 | dd (doublet of doublets) |
Data sourced from spectral databases for 3-chloro-4-hydroxybenzoic acid. chemicalbook.com
Hyphenated mass spectrometry techniques, which couple a separation method like liquid chromatography (LC) or gas chromatography (GC) with mass analysis, are critical for both identifying and quantifying a compound. These methods are particularly powerful for distinguishing between closely related structures. nih.govnih.gov
GC-MS analysis of the related 3-chloro-4-hydroxybenzoic acid shows a distinct fragmentation pattern that can be used for its identification. nih.govnist.gov The mass spectrum is characterized by a molecular ion peak corresponding to its molecular weight and several fragment ions resulting from the loss of functional groups.
For this compound (molar mass: 191.01 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 190 and a significant M+2 peak at m/z 192, with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom. cymitquimica.com Further fragmentation would likely involve the loss of the -COCl group. Techniques like LC-MS/MS are particularly valuable for analyzing complex mixtures and can be adapted for compounds that require derivatization, such as with benzoyl chloride itself, to improve chromatographic retention and sensitivity. nih.govnih.gov
Table 2: Key Mass Spectrometry Data
| Compound | Formula | Molecular Weight ( g/mol ) | Expected Molecular Ion (M⁺) Peak(s) (m/z) |
|---|---|---|---|
| This compound | C₇H₄Cl₂O₂ | 191.01 | 190, 192 |
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule based on their characteristic vibrational frequencies. The IR spectrum of 3-chloro-4-hydroxybenzoic acid displays several key absorption bands. nih.govnist.gov A very broad band is typically observed in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. A strong, sharp peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the acid group.
In contrast, for this compound, one would expect to see:
A sharper O-H stretching band for the phenolic hydroxyl group, likely around 3200-3400 cm⁻¹.
A C=O stretching vibration for the acyl chloride at a higher frequency, typically in the 1770-1815 cm⁻¹ range, due to the electron-withdrawing nature of the chlorine atom attached to the carbonyl carbon.
Bands corresponding to C-Cl stretching and aromatic C-H and C=C vibrations.
Raman spectroscopy provides complementary information and is particularly sensitive to non-polar bonds, making it useful for analyzing the aromatic ring and C-Cl bond vibrations. researchgate.netchemicalbook.com
Table 3: Comparison of Expected IR Vibrational Frequencies (cm⁻¹)
| Functional Group | 3-Chloro-4-hydroxybenzoic acid (Observed) nist.gov | This compound (Expected) |
|---|---|---|
| O-H Stretch (Phenol) | N/A (masked by carboxylic acid) | ~3200-3400 (sharp) |
| O-H Stretch (Carboxylic Acid) | ~2500-3300 (very broad) | N/A |
| C=O Stretch (Carbonyl) | ~1680-1710 | ~1770-1815 |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is used to study systems containing chromophores, such as aromatic rings and carbonyl groups. The UV-Vis spectrum of 3-chloro-4-hydroxybenzoic acid in solution typically shows absorption maxima related to the π → π* transitions of the substituted benzene ring. nih.gov The presence of the hydroxyl, chloro, and carboxyl substituents influences the exact position and intensity of these absorption bands.
For this compound, the fundamental chromophore remains the substituted aromatic ring. The replacement of the carboxylic acid with a more electron-withdrawing acyl chloride group would likely lead to a shift in the absorption maxima (λmax). This shift could be either bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths) depending on the complex electronic interplay between the substituents and the aromatic system. Computational studies are often employed to predict these electronic transitions accurately. researchgate.net
Theoretical and Computational Chemistry Approaches
Computational chemistry provides powerful tools for predicting and understanding the properties of molecules, offering insights that complement experimental data. These methods can calculate molecular structures, energies, and spectroscopic properties from first principles.
Density Functional Theory (DFT) is a highly effective computational method for investigating the electronic structure, geometry, and vibrational frequencies of molecules. For compounds similar to this compound, such as 3-chloro-4-hydroxybenzaldehyde (B1581250) and 3-chloro-4-fluoro benzonitrile, DFT calculations using functionals like B3LYP have been successfully applied. researchgate.netresearchgate.net
These studies typically involve:
Geometry Optimization: Calculating the lowest energy, most stable three-dimensional structure of the molecule.
Frequency Calculations: Predicting the vibrational (IR and Raman) frequencies, which can then be compared with experimental spectra to confirm assignments.
Electronic Property Analysis: Computing properties such as frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential, and predicting UV-Vis electronic transitions.
By applying these same DFT methods, a highly accurate theoretical model of this compound's geometry, spectral properties, and electronic structure can be generated, providing valuable data even in the absence of extensive experimental results. nanobioletters.com
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, the conformational preferences and intermolecular interactions of this molecule can be inferred from studies on related substituted benzoyl chlorides. The conformation of benzoyl chloride derivatives is primarily determined by the rotational barrier around the C(aryl)-C(carbonyl) bond. For unsubstituted benzoyl chloride, the planar conformation is the most stable. researchgate.net However, the presence of substituents on the benzene ring can influence the preferred dihedral angle.
MD simulations on similar small molecules, such as a cellulose (B213188) decamer in ionic liquids, demonstrate that local structural properties and intramolecular hydrogen bonding significantly affect the molecule's flexibility and conformational variability. nih.gov For this compound, the hydroxyl and chloro substituents would be expected to play a significant role in its conformational dynamics and intermolecular interactions. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the chlorine atom can participate in halogen bonding and dipole-dipole interactions.
In a condensed phase, such as in solution or in a crystalline state, these interactions would govern the packing and bulk properties of the material. Energy framework calculations on fluorinated benzoyl chloride analogues have shown that dispersion forces are the dominant component of intermolecular interactions. researchgate.net A similar trend would be anticipated for this compound, with electrostatic interactions from the polar hydroxyl and chloro groups also contributing significantly. The interplay of these forces would dictate the molecule's solubility in various solvents and its ability to interact with other molecules, such as reactants or active sites of enzymes.
| Interaction Type | Participating Groups | Expected Significance |
| Hydrogen Bonding | Hydroxyl group (donor and acceptor) | High |
| Halogen Bonding | Chlorine atom | Moderate |
| Dipole-Dipole | Carbonyl group, C-Cl bond, C-O bond | High |
| π-π Stacking | Benzene ring | Moderate |
| Dispersion Forces | Entire molecule | High |
Computational Prediction of Reaction Pathways and Selectivity
The prediction of reaction pathways and selectivity for reactions involving this compound can be approached using quantum mechanical (QM) calculations. Such calculations can elucidate the energetics of different potential reaction mechanisms, helping to identify the most favorable pathway. For benzoyl chlorides, nucleophilic acyl substitution is a common reaction class. The reactivity of the benzoyl chloride is influenced by the electronic effects of the ring substituents.
Computational studies on the solvolysis of substituted benzoyl chlorides have employed methods like the extended Grunwald-Winstein equation to correlate reaction rates with solvent nucleophilicity and ionizing power, providing insights into the reaction mechanism. researchgate.net For this compound, QM calculations could be used to model the transition states for different nucleophilic attack pathways (e.g., addition-elimination vs. SN2-like) and to predict the regioselectivity of further aromatic substitutions.
Computational Modeling of Enzyme-Substrate Interactions (based on related benzoyl-CoA dehalogenases)
While direct computational studies on the interaction of this compound with enzymes are scarce, extensive research on the structurally related enzyme 4-chlorobenzoyl-CoA dehalogenase provides a robust model for understanding such interactions. pnas.orgnih.govnih.gov This enzyme catalyzes the hydrolytic dehalogenation of 4-chlorobenzoyl-CoA to 4-hydroxybenzoyl-CoA. ebi.ac.uk Molecular dynamics simulations and combined quantum mechanics/molecular mechanics (QM/MM) studies have been instrumental in elucidating the catalytic mechanism of this enzyme. acs.orgacs.org
MD simulations of 4-chlorobenzoyl-CoA dehalogenase have revealed the critical role of specific active site residues in substrate binding and catalysis. pnas.org For example, in the wild-type enzyme, conformations form between the catalytic Asp-145 and 4-chlorobenzoyl-CoA that resemble the transition state geometry calculated by ab initio methods. pnas.orgnih.gov These simulations also show that water molecules can diffuse into the active site, which is essential for the hydrolysis step of the reaction. pnas.orgnih.gov
The binding of the substrate in the active site is primarily in a hydrophobic environment, with key polar residues like Asp-145 and His-90 positioned for catalysis. pnas.org The dehalogenation is proposed to occur via a nucleophilic aromatic substitution (SNAr) mechanism, initiated by the attack of the Asp-145 carboxylate on the C4 position of the benzoyl ring to form a Meisenheimer intermediate. pnas.orgebi.ac.uk
Computational modeling of a hypothetical interaction between an enzyme and a molecule like this compound would likely involve similar principles. The docking of the substrate into the enzyme's active site would be the first step, followed by MD simulations to explore the stability of the enzyme-substrate complex and the conformational changes that may occur upon binding. QM/MM calculations could then be employed to model the enzymatic reaction, including the formation of intermediates and transition states, and to calculate the activation energies for different steps in the catalytic cycle. These models would help to predict the catalytic efficiency and specificity of the enzyme for the given substrate.
| Residue | Role in Catalysis | Supporting Evidence |
| Asp-145 | Nucleophilic attack on the benzoyl ring | MD simulations, site-directed mutagenesis |
| His-90 | General base in the hydrolysis step | MD simulations, mutation experiments |
| Trp-137 | Stabilization of the active site conformation | MD simulations of W137F mutant |
| Gly-114 & Phe-64 | Stabilization of the oxyanion intermediate | X-ray crystallography, QM/MM studies |
Future Research Perspectives and Emerging Areas
Novel Catalytic Applications and Method Development Utilizing 3-Chloro-4-hydroxybenzoyl Chloride
Future research is poised to explore the use of this compound in novel catalytic systems. Its bifunctional nature, featuring both a reactive acyl chloride and a phenolic hydroxyl group, makes it a candidate for developing new synthetic methodologies.
Key Research Directions:
Catalyst-Tethered Synthesis: The hydroxyl group offers a site for anchoring the molecule to a solid support or a larger catalytic framework. This could enable its use in heterogeneous catalysis, where the acyl chloride group performs a desired chemical transformation. The catalyst could then be easily recovered and reused, aligning with principles of sustainable chemistry.
Organocatalysis: The phenolic moiety could be explored for its potential to act as an organocatalyst, perhaps after modification. For instance, its hydrogen-bonding capability could be harnessed to activate substrates in certain reactions.
Lewis Acid Catalyzed Reactions: The primary application of acyl chlorides like this compound is in acylation reactions, particularly Friedel-Crafts reactions. ijraset.comquickcompany.in Future work could focus on developing more efficient and selective Lewis acid catalysts (e.g., iron, zinc, aluminum, or bismuth-based catalysts) for reactions involving this specific substrate. ijraset.com Research into using milder, eco-friendly solid acid catalysts like modified clays (B1170129) (e.g., K-10 montmorillonite) is a promising avenue. ijraset.com
Table 1: Potential Catalytic Methodologies
| Methodology | Role of this compound | Potential Catalysts | Research Goal |
|---|---|---|---|
| Heterogeneous Catalysis | Anchored Reagent | Supported Metal Complexes, Zeolites | Improved catalyst recovery and reusability. |
| Organocatalysis | Modified Phenolic Catalyst | Chiral Amines, Phosphines | Enantioselective acylation reactions. |
Exploration in Green Chemistry and Sustainable Synthetic Methodologies
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. epa.gov The future of chemical synthesis involving this compound will likely be heavily influenced by these principles.
Areas for Sustainable Improvement:
Safer Solvents: Traditional syntheses involving acyl chlorides often use chlorinated solvents or other volatile organic compounds. Future research will likely focus on replacing these with safer, bio-based, or recyclable solvents. nih.gov For some reactions, water-based systems or solvent-free conditions could be developed. nih.gov
Atom Economy: Researchers will aim to design synthetic pathways that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. epa.gov This involves choosing reactions and reagents carefully to avoid the need for protecting groups or other temporary modifications, which generate additional waste. nih.gov
Energy Efficiency: Developing synthetic routes that can be performed at ambient temperature and pressure would significantly reduce the energy consumption and environmental footprint of processes using this compound. epa.gov
Renewable Feedstocks: The precursor to this compound is 3-chloro-4-hydroxybenzoic acid. nih.gov While currently derived from petrochemical sources, future research could explore biosynthetic routes to this or similar phenolic acids from renewable biomass, making the entire lifecycle of the product more sustainable. nih.gov
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are run in continuous-flowing streams rather than in batches, offers significant advantages in terms of safety, efficiency, and scalability. beilstein-journals.orgresearchgate.net The integration of this compound into these platforms is a key area for future development.
Advantages and Research Focus:
Enhanced Safety: Acyl chloride reactions can be highly exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, minimizing the risk of runaway reactions. beilstein-journals.org
Rapid Optimization: Automated flow synthesis platforms, coupled with real-time analytical tools, can allow for the rapid screening of reaction conditions (e.g., temperature, residence time, reagent ratios) to quickly identify the optimal parameters for a given transformation.
Advanced Material Science Applications Beyond Traditional Composites
The reactivity of this compound makes it a valuable building block for advanced polymers and materials with specialized properties.
Potential Applications:
High-Performance Polymers: This compound can be used as a monomer in the synthesis of aromatic polyesters and polyamides. The presence of the chlorine atom and hydroxyl group can impart specific properties to the resulting polymer, such as increased flame retardancy, altered solubility, and higher thermal stability. It is an important precursor for materials like Poly(arylene ether ketones) (PAEKs). quickcompany.in
Functional Materials: The phenolic hydroxyl group can be modified post-polymerization to introduce other functional groups, creating materials for applications in sensing, separations, or as functional coatings.
Liquid Crystals: The rigid, substituted benzene (B151609) ring structure is a common feature in molecules that exhibit liquid crystalline properties. Derivatives of this compound could be synthesized and investigated for their potential use in display technologies and other optical applications.
Computational Design and In Silico Screening for Novel Chemical Transformations
Computational chemistry provides powerful tools for predicting the outcomes of reactions and designing new molecules and processes without the need for extensive laboratory work.
Computational Approaches:
Reaction Mechanism Studies: Density Functional Theory (DFT) and other quantum mechanical methods can be used to model the reaction pathways for transformations involving this compound. This can help in understanding reaction mechanisms, identifying potential byproducts, and selecting the most effective catalysts.
In Silico Screening: Virtual libraries of compounds can be reacted with this compound in a simulated environment to screen for potential new products with desirable properties. This is particularly useful in drug discovery, where derivatives could be screened for their binding affinity to biological targets like enzymes. nih.govresearchgate.net
ADMET Prediction: For potential pharmaceutical applications, in silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of derivatives made from this compound. nih.govresearchgate.net This allows researchers to prioritize the synthesis of candidates that are most likely to have favorable drug-like properties.
Q & A
Q. What are the standard synthetic routes for 3-Chloro-4-hydroxybenzoyl chloride in laboratory settings?
The compound is typically synthesized via chlorination of 3-chloro-4-hydroxybenzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ in anhydrous solvents like dichloromethane (DCM) or toluene. A catalytic amount of N,N-dimethylformamide (DMF) may accelerate the reaction by activating the carbonyl group. The reaction is conducted under reflux, followed by solvent removal under vacuum to isolate the product . If the hydroxyl group is susceptible to side reactions, temporary protection (e.g., using acetyl or tert-butyldimethylsilyl groups) may be required before chlorination .
Q. Which analytical techniques are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR identify substitution patterns (e.g., aromatic protons adjacent to Cl and hydroxyl groups) and confirm the presence of the acyl chloride moiety.
- IR Spectroscopy : A strong carbonyl stretch (~1750 cm⁻¹) and O–H stretch (~3200 cm⁻¹, if unprotected) are diagnostic.
- Mass Spectrometry : Molecular ion peaks (e.g., [M]⁺ at m/z 191.01) and fragmentation patterns confirm molecular weight and structure .
- Elemental Analysis : Validates purity and stoichiometry of Cl and O .
Q. What safety precautions are essential when handling this compound?
The compound is moisture-sensitive and corrosive. Key precautions include:
- Using anhydrous conditions and inert atmospheres (N₂/Ar) to prevent hydrolysis.
- Wearing impervious gloves, goggles, and lab coats to avoid skin/eye contact.
- Storing in airtight, glass containers at 2–8°C, away from bases and nucleophiles .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound?
Variables to test include:
- Chlorinating Agent : SOCl₂ (cost-effective) vs. oxalyl chloride (milder, fewer side reactions).
- Solvent : Polar aprotic solvents (DCM) vs. non-polar (toluene) to balance reactivity and solubility.
- Catalyst : DMF (0.1–1 mol%) to enhance acyl chloride formation.
- Temperature : Reflux (40–60°C) vs. room temperature (for heat-sensitive substrates). Systematic Design of Experiments (DoE) can identify interactions between variables .
Q. What strategies resolve discrepancies in reported yields when using different chlorinating agents?
Contradictions often arise from impurities in starting materials, incomplete reactions, or side reactions (e.g., hydroxyl group oxidation). Mitigation steps:
- Purity Analysis : Use HPLC or GC-MS to verify starting material and product purity.
- Reaction Monitoring : In situ FTIR or TLC to track acyl chloride formation.
- Post-Reaction Quenching : Rapid removal of excess SOCl₂ via distillation reduces byproducts .
Q. How does this compound’s reactivity vary under different conditions?
- Hydrolysis : Reacts rapidly with water to form 3-chloro-4-hydroxybenzoic acid. Kinetic studies in buffered solutions (pH 2–10) reveal pH-dependent degradation rates .
- Nucleophilic Substitution : The acyl chloride reacts with amines (e.g., aniline) to form amides, while the hydroxyl group can undergo esterification or etherification. Competing pathways require selective protection strategies .
Q. How can computational modeling predict the compound’s reactivity in novel reactions?
Density Functional Theory (DFT) calculations simulate charge distribution, identifying electrophilic sites (e.g., carbonyl carbon) and nucleophilic sites (hydroxyl oxygen). Molecular dynamics models predict solvation effects and transition states for reactions like esterification .
Q. What experimental approaches assess the compound’s potential bioactivity?
- Enzyme Inhibition Assays : Test interactions with serine hydrolases or proteases via covalent bonding (e.g., acyl-enzyme intermediate formation).
- Cytotoxicity Screening : Evaluate IC₅₀ values in cancer cell lines using MTT assays.
- Structural Analogs : Compare activity with derivatives (e.g., 3-Chloro-4-fluorobenzoyl chloride) to establish structure-activity relationships .
Q. What challenges arise in purity assessment, and how are they addressed?
Common issues:
Q. How can the compound’s environmental impact be evaluated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
